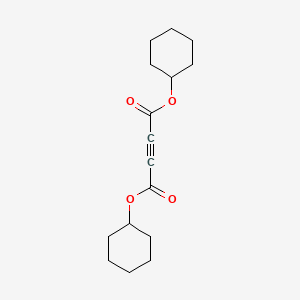
Dicyclohexyl but-2-ynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl but-2-ynedioate is an organic compound that belongs to the class of esters. It is derived from but-2-ynedioic acid, also known as acetylenedicarboxylic acid, and dicyclohexanol. This compound is of interest due to its unique chemical structure, which includes a triple bond between two carbon atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with dicyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product. Additionally, purification steps like distillation or recrystallization are employed to isolate the ester from any by-products.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted esters, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Dicyclohexyl but-2-ynedioate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of dicyclohexyl but-2-ynedioate involves its ability to undergo various chemical transformations due to the presence of the triple bond and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications. The specific pathways and targets depend on the nature of the reactions and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl but-2-ynedioate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Dimethyl but-2-ynedioate: Contains methyl groups instead of cyclohexyl groups.
Diisopropyl but-2-ynedioate: Features isopropyl groups in place of cyclohexyl groups.
Uniqueness
Dicyclohexyl but-2-ynedioate is unique due to the presence of bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it distinct from other but-2-ynedioate esters and can lead to different reaction outcomes and applications.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can leverage this compound in various scientific and industrial fields.
Properties
CAS No. |
79866-97-0 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
dicyclohexyl but-2-ynedioate |
InChI |
InChI=1S/C16H22O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChI Key |
IWGSFZZFRMNYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C#CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















